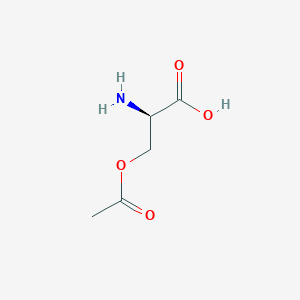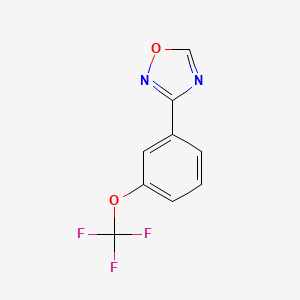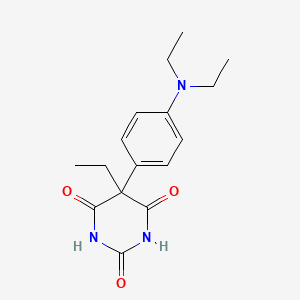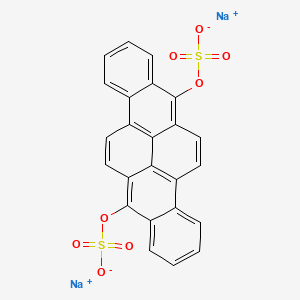
H-D-Ser(ac)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Ser(ac)-oh, also known as D-Serine methyl ester hydrochloride, is a derivative of the amino acid serine. It is commonly used in biochemical research and has applications in various scientific fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Ser(ac)-oh typically involves the esterification of D-serine. One common method is the reaction of D-serine with methanol in the presence of hydrochloric acid, resulting in the formation of D-Serine methyl ester hydrochloride . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Ser(ac)-oh undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to D-serine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives .
Aplicaciones Científicas De Investigación
H-D-Ser(ac)-oh has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: Research on this compound contributes to understanding neurological disorders and developing potential treatments.
Mecanismo De Acción
The mechanism of action of H-D-Ser(ac)-oh involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, influencing various metabolic pathways. Its effects are mediated through binding to active sites of enzymes or receptors, altering their activity and leading to downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
L-Serine: The natural isomer of serine, commonly found in proteins.
D-Serine: The non-methylated form of H-D-Ser(ac)-oh, used in similar research applications.
O-tert-Butyl-D-serine methyl ester hydrochloride: Another derivative of D-serine with a tert-butyl protecting group.
Uniqueness
This compound is unique due to its specific esterification, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research, where precise modifications of serine are required .
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2R)-3-acetyloxy-2-aminopropanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
VZXPDPZARILFQX-SCSAIBSYSA-N |
SMILES isomérico |
CC(=O)OC[C@H](C(=O)O)N |
SMILES canónico |
CC(=O)OCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)










